molecular formula C15H25NO4 B12862158 2-tert-Butyl 4-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate

2-tert-Butyl 4-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate

Cat. No.: B12862158
M. Wt: 283.36 g/mol
InChI Key: RWFHCRFOCBYJTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl 4-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate typically involves the Dieckmann cyclization of a piperidine derivative . This reaction is carried out under specific conditions to ensure the formation of the desired bicyclic structure. The process involves the use of a base to deprotonate the piperidine derivative, followed by cyclization to form the bicyclic compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry and other advanced techniques can enhance the efficiency and yield of the production process .

Biological Activity

2-tert-Butyl 4-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate (CAS Number: 2306264-89-9) is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial, antiviral, and cytotoxic properties.

PropertyValue
Molecular FormulaC15H25NO4
Molar Mass283.36 g/mol
Density1.133 g/cm³ (predicted)
Boiling Point350.6 °C (predicted)
pKa-2.18 (predicted)

Antimicrobial Activity

Research has indicated that derivatives of bicyclic compounds similar to 2-tert-butyl 4-ethyl 2-azabicyclo[2.2.2]octane exhibit significant antimicrobial properties. A study evaluating tetracationic compounds based on the 1,4-diazabicyclo[2.2.2]octane framework demonstrated high antibacterial activity against various strains of both Gram-positive and Gram-negative bacteria, including drug-resistant strains. Notably, compounds showed minimum inhibitory concentrations (MICs) comparable to ciprofloxacin against Pseudomonas aeruginosa and Staphylococcus aureus .

Case Study: Antibacterial Efficacy

In a comparative study:

  • Compound : 1c with an o-phenylenebismethyl linker
  • MIC for Pseudomonas aeruginosa : Low and comparable to ciprofloxacin
  • Killing Kinetics : Rapid bactericidal effects observed within 2 hours against Staphylococcus aureus.

These findings suggest that modifications in the bicyclic structure can enhance antimicrobial potency, indicating a promising avenue for developing new antibiotics.

Antiviral Activity

The antiviral potential of compounds related to azabicyclo structures has also been explored. In one study, certain derivatives exhibited considerable antiviral activity against influenza virus A/Puerto Rico/8/34 (H1N1). The results indicated that specific structural modifications could lead to enhanced efficacy against viral pathogens .

Cytotoxicity and Neuroprotective Effects

In addition to antimicrobial and antiviral activities, the compound's neuroprotective effects have been investigated. For instance, related compounds have been shown to inhibit acetylcholinesterase and β-secretase activities, which are crucial in the pathogenesis of Alzheimer's disease due to their roles in amyloid beta peptide aggregation .

Neuroprotective Mechanism

A compound structurally similar to 2-tert-butyl 4-ethyl 2-azabicyclo[2.2.2]octane was tested for its ability to protect astrocytes from amyloid beta-induced toxicity:

  • Cell Viability Improvement : Increased from approximately 43% to about 63% when treated with the compound alongside amyloid beta.
  • Reduction in TNF-α Production : Suggests anti-inflammatory properties.

Properties

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

2-O-tert-butyl 4-O-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate

InChI

InChI=1S/C15H25NO4/c1-5-19-12(17)15-8-6-11(7-9-15)16(10-15)13(18)20-14(2,3)4/h11H,5-10H2,1-4H3

InChI Key

RWFHCRFOCBYJTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(CC1)N(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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